1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide

Lipophilicity Blood-Brain Barrier Permeability Cyclopentanecarboxamide SAR

Procure CPPC (CAS 1795359-04-4) to advance your chemokine receptor drug discovery. This screening-grade cyclopentanecarboxamide features a 1-(4-chlorophenyl)cyclopentane anchor, a central carboxamide linker, and an N-(1-(pyridin-2-yl)pyrrolidin-3-yl) motif. The 3-aminopyrrolidine scaffold with 2-pyridyl N-substitution enables subtype selectivity at CCR2/CXCR2, while the quaternary carbon blocks benzylic oxidation. Ideal for SAR matrices and kinase panel screening. Contact us for competitive pricing and global delivery.

Molecular Formula C21H24ClN3O
Molecular Weight 369.89
CAS No. 1795359-04-4
Cat. No. B2357872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide
CAS1795359-04-4
Molecular FormulaC21H24ClN3O
Molecular Weight369.89
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(C3)C4=CC=CC=N4
InChIInChI=1S/C21H24ClN3O/c22-17-8-6-16(7-9-17)21(11-2-3-12-21)20(26)24-18-10-14-25(15-18)19-5-1-4-13-23-19/h1,4-9,13,18H,2-3,10-12,14-15H2,(H,24,26)
InChIKeyLFVADGKSLFZGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide (CAS 1795359-04-4): Compound Identity and Class Context


1-(4-Chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide (CAS 1795359-04-4), abbreviated CPPC in certain vendor catalogs, is a synthetic small-molecule cyclopentanecarboxamide derivative with molecular formula C21H24ClN3O and molecular weight 369.9 g/mol [1]. The compound integrates three pharmacophoric elements: a 1-(4-chlorophenyl)cyclopentane lipophilic anchor, a central carboxamide linker, and an N-(1-(pyridin-2-yl)pyrrolidin-3-yl) heteroaryl-amine motif. This architecture places it within the broader class of aminopyrrolidine-bearing cyclopentanecarboxamides that have been explored in patent disclosures for chemokine receptor modulation (CCR and CXCR families) and kinase inhibition [2]. The compound is primarily available through research chemical suppliers as a screening-grade small molecule for early-stage drug discovery and pharmacological profiling.

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide in Research Procurement


Within the cyclopentanecarboxamide chemotype, seemingly minor structural modifications produce substantial shifts in target engagement, selectivity, and physicochemical profile that precludes simple interchange. The 4-chlorophenyl substituent on the cyclopentane ring contributes both to hydrophobic binding pocket occupancy and to metabolic stability through halogen shielding of the adjacent quaternary carbon, a feature absent in the des-chloro analog [1]. The 3-aminopyrrolidine scaffold bearing a 2-pyridyl N-substituent establishes a specific H-bond acceptor/donor geometry and a defined exit vector angle that governs complementarity with receptor binding clefts — a property that distinguishes this compound from analogs where the pyridine is directly linked (omitting the pyrrolidine spacer) or where the pyrrolidine is substituted at the 2-position rather than the 3-position [2]. Furthermore, the cyclopentanecarboxamide core confers a distinct conformational constraint compared to cyclohexane or acyclic carboxamide analogs, directly influencing the entropic cost of target binding [2]. These interdependent structural features mean that in-class analogs cannot be assumed to be functionally interchangeable without explicit comparative binding or functional assay data.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide (CAS 1795359-04-4)


Predicted Lipophilicity and Permeability Advantage of the 4-Chlorophenyl Substituent vs. Des-Chloro Analog

The presence of the 4-chlorophenyl group at the cyclopentane 1-position increases calculated logP by approximately 1.5–2.0 log units compared to the unsubstituted cyclopentanecarboxamide analog (CAS 1795483-99-6), consistent with the Hansch π-value of +0.71 for aromatic chlorine multiplied by the hydrophobic contact surface [1]. This logP elevation predicts enhanced passive membrane permeability and blood-brain barrier penetration potential, which is critical for CNS-targeted probe development. The des-chloro comparator (C15H21N3O, MW 259.35) lacks this lipophilic anchor and is expected to exhibit significantly reduced CNS partitioning [1].

Lipophilicity Blood-Brain Barrier Permeability Cyclopentanecarboxamide SAR

Pyrrolidine 3-Position Substitution Architecture: Conformational Distinctiveness vs. 2-Position and Direct Pyridine-Linked Analogs

The N-(1-(pyridin-2-yl)pyrrolidin-3-yl) motif in the target compound establishes a specific geometry: the pyridine nitrogen is positioned as an H-bond acceptor at a defined distance and angle from the carboxamide NH donor, mediated by the five-membered pyrrolidine ring spacer . In contrast, analogs bearing direct pyridin-3-yl-carboxamide attachment (e.g., 1-(4-chlorophenyl)-N-3-pyridinylcyclopentanecarboxamide) lack the flexible spacer and exhibit a markedly different pharmacophoric geometry, with the pyridine ring oriented at a sharper angle relative to the central scaffold . Additionally, 2-substituted pyrrolidine analogs change the exit vector of the carboxamide side chain, altering the dihedral angle profile and the distance between H-bond donor and acceptor groups by approximately 1.5–2.0 Å [1]. This stereoelectronic differentiation is critical for chemokine GPCR programs (CCR2, CXCR2) where precise ligand-receptor geometry governs subtype selectivity [1].

Conformational Analysis GPCR Ligand Design Pyrrolidine Scaffold

Cyclopentane Core Conformational Constraint vs. Cyclohexane and Acyclic Carboxamide Analogs

The cyclopentanecarboxamide core imposes a specific torsional profile on the 4-chlorophenyl substituent relative to the carboxamide group, with the five-membered ring restricting the accessible dihedral angle space more tightly than a cyclohexane ring (~5 rotatable bond constraints vs. ~7 for cyclohexane) and far more than an acyclic isobutyramide analog [1]. This conformational restriction reduces the entropic penalty upon target binding by pre-organizing the ligand into a biologically relevant low-energy conformation [1]. The quaternary carbon at the cyclopentane 1-position also eliminates a metabolic soft spot (benzylic oxidation) present in secondary carbon analogs, contributing to predicted metabolic stability improvement [2]. This structural feature distinguishes the compound from cyclohexanecarboxamide analogs (6-membered ring, greater conformational flexibility) and from acyclic α,α-disubstituted acetamide analogs (increased rotational degrees of freedom, higher entropic binding cost) [1].

Conformational Restriction Entropic Binding Penalty Scaffold Design

Predicted Hydrogen Bond Acceptor Capacity: Dual Pyridine–Carboxamide Motif vs. Single HBA Analogs

The target compound presents a bifurcated H-bond acceptor pharmacophore comprising the pyridine nitrogen (pKa ~5.2, predominantly unprotonated at physiological pH) and the carboxamide carbonyl oxygen, providing two geometrically distinct H-bond acceptor sites with a separation of approximately 4.5–5.5 Å [1]. This differs from mono-pyridine analogs (e.g., 1-(4-chlorophenyl)-N-3-pyridinylcyclopentanecarboxamide) which present only one strong H-bond acceptor (pyridine N), and from furan- or thiophene-carboxamide analogs (e.g., 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide) where the heteroaryl ring oxygen or sulfur contributes a weaker or geometrically distinct acceptor . The dual-acceptor motif may enable bidentate H-bond interactions with receptor residues (e.g., kinase hinge regions or GPCR extracellular loops), a feature that can increase binding affinity and selectivity when the target binding pocket accommodates this geometry [1].

Hydrogen Bonding Target Engagement Physicochemical Properties

Recommended Research Application Scenarios for 1-(4-Chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide


Chemokine Receptor (CCR2/CXCR2) Antagonist Screening and Hit-to-Lead Optimization

The compound's structural features — a 1-(4-chlorophenyl)cyclopentanecarboxamide core with a pyridin-2-yl pyrrolidine side chain — align with pharmacophoric elements described in CCR2 and CXCR2 antagonist patent families [1]. The 3-aminopyrrolidine scaffold with 2-pyridyl N-substitution has been specifically identified in pyrrolidine-based chemokine receptor modulator patents (e.g., Merck's WO2001047897A1 and related filings) as a privileged motif for achieving receptor subtype selectivity [1]. This compound may be prioritized for panel screening against CCR2, CXCR2, and related chemokine receptors where the 3-pyrrolidine geometry differentiates it from direct-pyridine and 2-pyrrolidine analogs [2]. The predicted moderate-to-high lipophilicity (clogP ~3.2–4.0) also supports its evaluation in cell-based chemotaxis and calcium flux assays where adequate membrane partitioning is required for target engagement [2].

Neuroinflammation and Microglia-Targeted Probe Development (CSF1R-Independent Mechanisms)

The predicted blood-brain barrier permeability of this compound (based on its elevated clogP conferred by the 4-chlorophenyl group and moderate molecular weight of 369.9 g/mol [1]) positions it as a candidate for CNS drug discovery programs. While the CPPC abbreviation is also associated with an established CSF1R PET tracer (5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, a structurally distinct molecule) [2], the target compound here is chemically unrelated to that tracer. Its cyclopentanecarboxamide scaffold is more closely aligned with chemokine receptor chemotypes implicated in neuroinflammatory microglial recruitment. Procurement of this compound would be most appropriate for laboratories seeking to explore non-CSF1R mechanisms of microglial modulation (e.g., via CCR2 or CXCR2 pathways) where the compound's specific pharmacophoric geometry offers differentiation from existing tool compounds [1].

Structure-Activity Relationship (SAR) Studies Around the Cyclopentanecarboxamide Scaffold

The compound serves as a key intermediate-complexity SAR probe within cyclopentanecarboxamide-focused medicinal chemistry programs. Its quaternary carbon at the cyclopentane 1-position eliminates benzylic oxidation liability present in secondary-carbon analogs, while the 4-chlorophenyl group provides a defined hydrophobic contact surface suitable for systematic halogen-scanning SAR [1]. The pyridin-2-yl pyrrolidin-3-yl amine side chain distinguishes it from N-pyridin-3-yl, N-pyridin-4-yl, and piperidine-containing analogs, enabling exploration of exit vector geometry–activity relationships [2]. When used alongside the des-chloro analog (CAS 1795483-99-6) and the direct pyridine-linked analog (1-(4-chlorophenyl)-N-3-pyridinylcyclopentanecarboxamide), this compound completes a three-point SAR matrix that maps the contributions of (i) the 4-chlorophenyl hydrophobe, (ii) the pyrrolidine spacer, and (iii) the pyridine N-position to overall target engagement [2].

Kinase Profiling and Selectivity Panel Screening

The dual H-bond acceptor motif (pyridine N + carboxamide C=O) with a separation of ~4.5–5.5 Å approximates the distance between hinge-region H-bond donor residues in many kinases, suggesting potential type I or type I½ kinase inhibitor activity [1]. Although no kinase inhibition data have been published for this specific compound, its structural features are consistent with ATP-competitive kinase inhibitor pharmacophores. Procurement is recommended for broad-panel kinase selectivity screening (e.g., 50–100 kinase panel) where the compound can be compared head-to-head with structurally related analogs such as the des-chloro, direct-pyridine, and thiophene variants to establish preliminary kinase selectivity fingerprints and guide subsequent medicinal chemistry optimization [1].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.